4-(2,6-Dimethylmorpholin-4-yl)quinoline
Description
4-(2,6-Dimethylmorpholin-4-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 4-position with a 2,6-dimethylmorpholine moiety. The morpholine ring, a six-membered saturated structure containing one oxygen and one nitrogen atom, is modified with methyl groups at the 2- and 6-positions, enhancing steric and electronic effects.
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2,6-dimethyl-4-quinolin-4-ylmorpholine |
InChI |
InChI=1S/C15H18N2O/c1-11-9-17(10-12(2)18-11)15-7-8-16-14-6-4-3-5-13(14)15/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
UTDQYQMZFVUDMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)quinoline can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with a quinoline derivative under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylmorpholin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Bases: K2CO3, NaH, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
4-(2,6-Dimethylmorpholin-4-yl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Arylquinolines (e.g., 4k, 4l)
Compounds such as 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) and 4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l) () feature aryl substituents (e.g., chlorophenyl, methoxyphenyl) instead of the morpholine group. These substituents introduce distinct electronic and steric profiles:
- Electron-withdrawing groups (e.g., Cl in 4k) may reduce electron density on the quinoline core, affecting reactivity in cross-coupling reactions.
- Methoxy groups (e.g., in 4l) enhance solubility via polar interactions but lack the hydrogen-bonding capacity of morpholine’s tertiary amine.
- Synthesis : Prepared via Pd-catalyzed cross-coupling, yielding solids with melting points >200°C (e.g., 4k: 223–225°C) .
Styrylquinolines (e.g., 4-(p-Dimethylaminostyryl)quinoline)
Styryl-substituted derivatives () feature extended π-conjugated systems (e.g., p-dimethylaminostyryl), enabling intercalation with biomolecules like DNA. These compounds exhibit antitumor activity, with structural modifications (e.g., methyl or benzyl groups on quinoline) altering toxicity and efficacy. The morpholine analog lacks this conjugation but may offer improved metabolic stability .
Imidazolylmethylquinolines
4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline () incorporates a bulky imidazolylmethyl group, which may hinder membrane permeability compared to the compact morpholine moiety. Synthesis involves CDI-mediated coupling in NMP, contrasting with Pd-catalyzed methods for arylquinolines .
Other Morpholinylquinolines
While 2,6-Dimethyl-4-(morpholin-4-yl)quinoline () is structurally closest to the target compound, direct data are unavailable.
Electronic and Steric Effects
- Morpholine vs. Aryl Groups: The morpholine’s electron-donating N-atom increases quinoline’s basicity compared to electron-withdrawing aryl substituents (e.g., Cl in 4k).
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